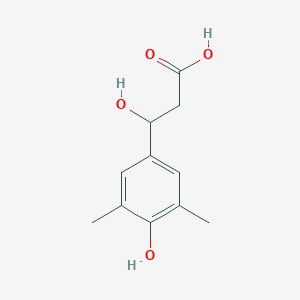
1-(2-Bromoethyl)-3-tert-butylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Bromoethyl)-3-tert-butylbenzene is an organic compound with the molecular formula C12H17Br It is a derivative of benzene, where a bromine atom is attached to an ethyl group, which is further connected to the benzene ring at the 1-position Additionally, a tert-butyl group is attached to the benzene ring at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Bromoethyl)-3-tert-butylbenzene can be synthesized through several methods. One common approach involves the bromination of 3-tert-butylstyrene. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is carried out under controlled conditions to ensure selective bromination at the ethyl group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product. Industrial methods may also incorporate purification steps such as distillation or recrystallization to obtain high-purity compounds.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromoethyl)-3-tert-butylbenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation: The ethyl group can be oxidized to form carboxylic acids or aldehydes.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium cyanide (KCN) in polar solvents like water or dimethyl sulfoxide (DMSO).
Elimination Reactions: Strong bases such as potassium tert-butoxide (KOtBu) in solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products:
Nucleophilic Substitution: Formation of 1-(2-hydroxyethyl)-3-tert-butylbenzene or 1-(2-cyanoethyl)-3-tert-butylbenzene.
Elimination Reactions: Formation of 3-tert-butylstyrene.
Oxidation: Formation of 3-tert-butylbenzaldehyde or 3-tert-butylbenzoic acid.
Scientific Research Applications
1-(2-Bromoethyl)-3-tert-butylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various substituted benzene derivatives.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-Bromoethyl)-3-tert-butylbenzene involves its reactivity towards nucleophiles and electrophiles. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and selectivity in various reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
1-(2-Bromoethyl)benzene: Lacks the tert-butyl group, making it less sterically hindered and more reactive in certain reactions.
3-tert-Butylstyrene: Lacks the bromine atom, making it less versatile in nucleophilic substitution reactions.
1-(2-Bromoethyl)-4-tert-butylbenzene: Similar structure but with the tert-butyl group at the 4-position, affecting its reactivity and steric properties.
Uniqueness: 1-(2-Bromoethyl)-3-tert-butylbenzene is unique due to the combination of the bromine atom and the tert-butyl group, which provides a balance of reactivity and steric hindrance. This makes it a valuable intermediate for synthesizing a wide range of compounds with specific properties.
Properties
Molecular Formula |
C12H17Br |
|---|---|
Molecular Weight |
241.17 g/mol |
IUPAC Name |
1-(2-bromoethyl)-3-tert-butylbenzene |
InChI |
InChI=1S/C12H17Br/c1-12(2,3)11-6-4-5-10(9-11)7-8-13/h4-6,9H,7-8H2,1-3H3 |
InChI Key |
YPLUFTNWGUQBQL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=CC(=C1)CCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{4-[(2-Methylprop-2-enamido)methyl]phenyl}boronicacid](/img/structure/B13558444.png)
![5-Methyl-4-[2-(trimethylsilyl)ethynyl]-1,2-oxazole](/img/structure/B13558448.png)
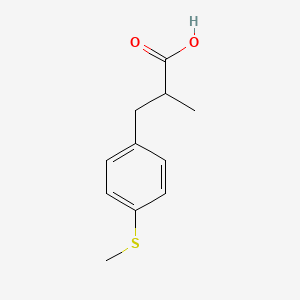
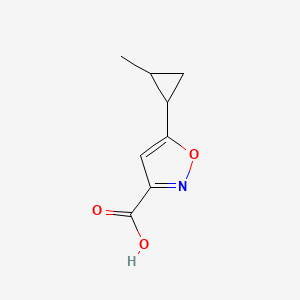
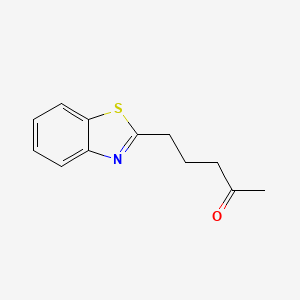
![4-{6-Methyl-2,6-diazaspiro[3.4]octan-8-yl}pyrimidin-2-aminetrihydrochloride](/img/structure/B13558475.png)
![4-Bromo-7-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B13558483.png)
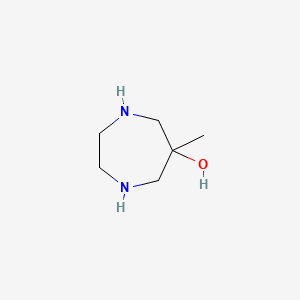
![4-Chloro-2-cyclobutyl-6-ethylthieno[2,3-d]pyrimidine](/img/structure/B13558499.png)

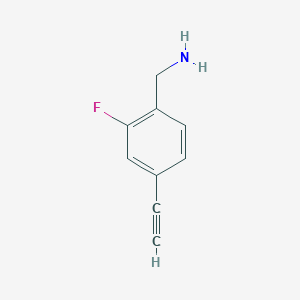
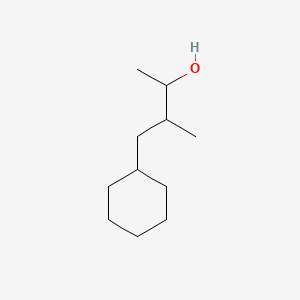
![2-Bromo-3-[(piperazin-1-yl)methyl]phenol](/img/structure/B13558507.png)
